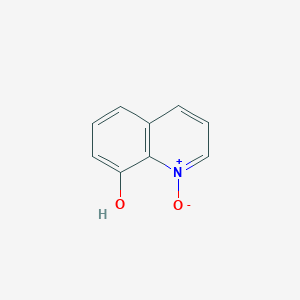













|
REACTION_CXSMILES
|
[OH:1]C1C=CC=C2C=1C=CC(=O)N2.OC1C=CC=C2C=1C=CC=N2.[OH-].[Na+].[OH-].[K+].[OH:28][C:29]1[CH:30]=[CH:31][CH:32]=[C:33]2[C:38]=1[NH:37][C:36](=O)[CH:35]=[CH:34]2.OC1C=CC=C2C=1N=CC=C2.OO>C(O)(=O)C>[OH:28][C:29]1[CH:30]=[CH:31][CH:32]=[C:33]2[C:38]=1[N+:37]([O-:1])=[CH:36][CH:35]=[CH:34]2 |f:2.3,4.5|
|


|
Name
|
7- and 8-hydroxycarbostyrils
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
OC1=C2C=CC(NC2=CC=C1)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
OC1=C2C=CC=NC2=CC=C1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
OC=1C=CC=C2C=CC(NC12)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
OC=1C=CC=C2C=CC=NC12
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
OO
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
can be prepared
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC=1C=CC=C2C=CC=[N+](C12)[O-]
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |